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Introduction

Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CHs)2]4, is a widely
utilized metalorganic precursor for the deposition of titanium-based thin films in the
semiconductor industry.[1] Its high volatility and reactivity make it suitable for Chemical Vapor
Deposition (CVD) and, particularly, Atomic Layer Deposition (ALD). This document provides
detailed protocols and data for depositing two key materials: Titanium Nitride (TiN), a
conductive ceramic used as a diffusion barrier and adhesion promoter, and Titanium Dioxide
(TiO2), a semiconductor with applications in dielectrics and photocatalysis.[2][3] The deposition
of these films serves to create conductive or semiconducting layers, which is a critical step in
device fabrication.

Titanium Nitride (TiN) Thin Films

TiN films are essential in modern microelectronics for their low electrical resistivity, high thermal
stability, and excellent adhesion.[4] They are commonly employed as diffusion barriers for
copper and tungsten metallization.[5] TDMAT is a preferred precursor for TiN deposition,
especially in ALD processes, due to its ability to create highly conformal films at low
temperatures, which is necessary for high-aspect-ratio structures.[2][4]
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Deposition Methods and Protocols

a) Thermal Atomic Layer Deposition (ALD)

Thermal ALD of TiN using TDMAT typically involves sequential, self-limiting surface reactions
with a nitrogen source, most commonly ammonia (NHs).[6][7] The process allows for precise,
layer-by-layer film growth.
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Caption: Workflow for a typical thermal ALD cycle using TDMAT.

Protocol 1: Thermal ALD of TiN using TDMAT and Ammonia This protocol is a generalized
procedure based on common practices reported in the literature.[4][6]

e Substrate Preparation: Load silicon wafers with a native oxide layer into the ALD reactor.

o System Purge: Heat the reactor to the desired deposition temperature (e.g., 200°C) and
purge with an inert gas (e.g., Argon) to establish a stable baseline pressure (e.g., 2 Torr).

o Precursor Heating: Heat the TDMAT precursor canister to 40-60°C to ensure adequate vapor
pressure.[8][9]

e ALD Cycles: Repeat the following four-step cycle until the desired film thickness is achieved:
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o Step 1 (TDMAT Pulse): Introduce TDMAT vapor into the chamber for a set duration (e.g., 5
seconds) using an inert carrier gas.

o Step 2 (Purge 1): Stop the TDMAT flow and purge the chamber with inert gas (e.g., 80
sccm Ar) for a duration sufficient to remove unreacted precursor and byproducts (e.g., 5-
10 seconds).

o Step 3 (Reactant Pulse): Introduce the reactant gas (e.g., 50 sccm NHs) for a set duration
(e.g., 5 seconds).

o Step 4 (Purge 2): Stop the reactant flow and purge the chamber again with inert gas to
remove byproducts before the next cycle.

o Post-Deposition: Once the target number of cycles is complete, cool the chamber under an
inert atmosphere before removing the substrate.

b) Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD replaces the thermal reaction of the second precursor (like NH3s) with exposure to
plasma. This can lower deposition temperatures, reduce impurity content, and improve film
properties like resistivity.[10][11] Hydrogen (Hz) or Nitrogen (N2) plasmas are commonly used.
[10][12]
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Caption: Workflow for a typical PEALD cycle using TDMAT.

Protocol 2: PEALD of TiN using TDMAT and Hz2/N2 Plasma This protocol outlines a general
PEALD process.[10][13]

e Substrate and System Preparation: Follow steps 1-3 from the Thermal ALD protocol.
Deposition temperatures can be lower (e.g., 150-200°C).

o ALD Cycles: Execute the PEALD cycle sequence:

[¢]

Step 1 (TDMAT Pulse): Introduce TDMAT vapor with an Ar carrier gas (e.g., 25 sccm Ar).

[e]

Step 2 (Purge 1): Purge with Ar (e.g., 50 sccm).

[e]

Step 3 (Plasma Exposure): Introduce the plasma gas (e.g., 100 sccm N2 and 20 sccm Hz)
and apply RF power (e.g., 300 W) for a set duration (e.g., 20 seconds).

[e]

Step 4 (Purge 2): Purge again with Ar.

e Post-Deposition: Cool down and remove the substrate as previously described.

Quantitative Data and Process Parameters

The properties of TiN films are highly dependent on the deposition parameters. Longer purge
times and higher purge gas flow rates generally decrease carbon incorporation and lower
resistivity.[4] PEALD processes often yield films with lower resistivity than thermal ALD at

similar temperatures.[5][11]

Table 1: Comparison of TiN Deposition Processes Using TDMAT

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1230069?utm_src=pdf-body-img
https://www.researchgate.net/publication/244689001_Low-temperature_low-resistivity_PEALD_TiN_using_TDMAT_under_hydrogen_reducing_ambient
https://pmc.ncbi.nlm.nih.gov/articles/PMC7287241/
https://www.jkps.or.kr/journal/download_pdf.php?spage=739&volume=41&number=5
https://kummelgroup.ucsd.edu/pubs/papers_2022/Kuo%20TiN%20ALD%20IITC%202022.pdf
https://pubs.aip.org/avs/jva/article/36/5/051505/282/Obtaining-low-resistivity-100-cm-TiN-films-by
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Film
Deposition Deposition L. Growth Reference(s
Co-reactant Resistivity
Method Temp. (°C) Rate /| GPC )
(MQ-cm)
Thermal ~0.5
NHs 200 500 - 1000 [41[7]
ALD nm/cycle
N2Ha
Thermal ALD ) 350 400 - [51[14]
(Hydrazine)
MOCVD NHs ~200 >5000 - [4][15]
PEALD NHs 200 53,000 0.06 nm/cycle [16]
PEALD N2/Hz Plasma 250 150 ~0.1 nm/cycle [12]
PEALD Hz Plasma 150 210 - 275 - [10]

| PEALD | N2/Ar Plasma | High Pressure | ~300 | - |[11] |

Table 2: Detailed ALD/PEALD Protocol Parameters for TiN Deposition

Parameter

Study 1 (Thermal

Study 2 (PEALD)

Study 3 (PEALD)

ALD)[4] [13] [12]
Substrate Si SiO2/Si MgO, Si
TDMAT Temp. Not specified Not specified 65°C
Deposition Temp. 200°C 200°C 250°C
Pressure 2 Torr 3 Torr 100 mTorr
TDMAT Pulse 5s - 1ls
Reactant NH3 Nz Plasma NHs:Ar Plasma
Reactant
Pulse/Plasma > ) 205 @300 W
Purge Gas Ar Ar Ar
Purge Flow/Time 80sccm/5s 50 sccm 110 sccm/10s
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| Resulting Resistivity | ~500 pQ-cm | - | - |
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Caption: Key process parameters influencing final TiN film properties.

Titanium Dioxide (TiO2) Thin Films

TDMAT is also a chlorine-free precursor for depositing TiOz thin films, which are amorphous as-
deposited at low temperatures but can be crystallized into phases like anatase through post-
deposition annealing or modified ALD cycles.[3][17][18]

Deposition Protocol
Protocol 3: Thermal ALD of TiOz using TDMAT and Water (H20) This is a standard process for
amorphous TiO2 deposition.[19][20]

e Setup: Load substrates into the reactor. Heat the chamber to the deposition temperature
(e.g., 150-220°C). Heat the TDMAT canister to ~60°C and keep the de-ionized H20 at room
temperature.[3][19]

e ALD Cycles:
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[e]

Step 1 (TDMAT Pulse): Pulse TDMAT for 0.1-1 second.[3][19]

o

Step 2 (Purge 1): Purge with N2 or Ar for 15-30 seconds.

[¢]

Step 3 (H20 Pulse): Pulse H20 vapor for 0.1-0.4 seconds.[3][19]

[e]

Step 4 (Purge 2): Purge with N2 or Ar for 20-35 seconds.

» Post-Processing (Optional Annealing): To achieve a crystalline anatase phase, the as-
deposited amorphous film can be annealed. A post-deposition anneal (PDA) in an oxidizing
atmosphere (air) at temperatures from 200°C to 600°C is effective.[17][21] A recent method
involves introducing an in-situ air or oxygen pulse within each ALD cycle to promote
crystallization at lower temperatures (as low as 180°C).[3]

Quantitative Data and Process Parameters

The growth per cycle (GPC) and the resulting film phase are highly dependent on the
deposition temperature and the oxidant used.

Table 3: Deposition Parameters and Properties of TiOz Films Using TDMAT
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As-
. Deposition GPC . Reference(s
Oxidant Deposited Notes
Temp. (°C) (nmlicycle) )
Phase

Requires
post-
deposition

H20 120 - 160 ~0.06 - 0.08 Amorphous annealing [17][18]
for
crystallizati
on.

H20 180 - 220 ~0.04 - 0.05 Amorphous - [3]
Highly pure

H20:2 175 - 250 0.028 Amorphous ) [22]
films.
Growth
possible at

Os 150 - 225 ~0.05 Amorphous temperatures  [22]
as low as
75°C.

| H20 + Air Pulse | 180 - 200 | ~0.05 | Crystalline (Anatase) | In-situ air anneal promotes
crystallization during deposition. |[3] |

Conclusion

TDMAT is a versatile and effective precursor for the ALD and CVD of both conductive TiN and
semiconducting TiOz thin films.

e For TiN, PEALD processes generally offer superior film properties, achieving lower resistivity
at lower temperatures compared to thermal methods. Control over process parameters like
temperature and purge duration is critical to minimize carbon impurities and optimize

electrical performance.

e For TiOz, thermal ALD with TDMAT and water typically produces amorphous films.
Crystallinity, which is often desired for specific applications, can be achieved through post-
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deposition annealing or by incorporating an in-situ oxidation step (e.g., an air pulse) into the
ALD cycle.

The protocols and data provided herein serve as a comprehensive guide for researchers to
develop and optimize deposition processes for titanium-based films tailored to specific
semiconductor device applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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